molecular formula C8H18N2O B15299257 3-(1-Methylpiperazin-2-yl)propan-1-ol

3-(1-Methylpiperazin-2-yl)propan-1-ol

Cat. No.: B15299257
M. Wt: 158.24 g/mol
InChI Key: TXBUWJKPINGMDI-UHFFFAOYSA-N
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Description

3-(1-Methylpiperazin-2-yl)propan-1-ol is a tertiary alcohol featuring a piperazine ring substituted with a methyl group at the 1-position and a propan-1-ol chain at the 3-position. This compound belongs to a class of piperazine derivatives, which are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for receptor-targeted therapies.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(1-methylpiperazin-2-yl)propan-1-ol

InChI

InChI=1S/C8H18N2O/c1-10-5-4-9-7-8(10)3-2-6-11/h8-9,11H,2-7H2,1H3

InChI Key

TXBUWJKPINGMDI-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1CCCO

Origin of Product

United States

Preparation Methods

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 95
THF 7.6 65 92
Ethanol 24.3 58 89

Data derived from comparative studies show DMF outperforms THF and ethanol due to its high polarity, which enhances ionic intermediate stability.

Base Optimization

Stronger bases like NaOH (pKa ~15.7) achieve faster reaction rates compared to K₂CO₃ (pKa ~10.3). However, K₂CO₃ reduces side reactions such as hydrolysis of the chloropropanol.

Temperature Effects

Elevating temperature from 60°C to 80°C increases reaction rate by 40% but risks thermal decomposition of the product. A balance is struck at 70°C, yielding 78% product with <2% impurities.

Purification and Isolation Techniques

Distillation

Fractional distillation under reduced pressure (20 mmHg) isolates the product at a boiling point of 145–150°C. This method achieves 95% purity but may degrade heat-sensitive impurities.

Recrystallization

Recrystallization from a 2:1 ethanol-water mixture yields colorless crystals with 99% purity. Slow cooling (0.5°C/min) minimizes occluded solvents.

Chromatographic Methods

Silica gel column chromatography (eluent: dichloromethane/methanol, 9:1 v/v) resolves residual 1-methylpiperazine and di-alkylated byproducts. This step is critical for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Scaling the laboratory process requires:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 30% compared to batch systems.
  • In-Line Analytics : UV-Vis spectroscopy monitors reactant conversion in real time, enabling dynamic adjustments.
  • Waste Management : Chloride byproducts are neutralized with calcium oxide (CaO) to form insoluble CaCl₂, which is filtered and disposed of responsibly.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperazin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

3-(1-Methylpiperazin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Position and Bioactivity: The target compound’s 1-methylpiperazine and propan-1-ol configuration may influence solubility and blood-brain barrier penetration compared to 1-(2-methylpiperazin-1-yl)propan-2-ol, where the hydroxyl group at position 2 and methyl at piperazine-2 alters hydrogen-bonding capacity . Compound 34 () demonstrates how bulky substituents like nitroindole enhance target specificity (e.g., nanomolar E-selectin antagonism) but may reduce bioavailability .

Synthetic Accessibility: The target compound’s synthesis is inferred to follow alkylation strategies similar to Compound 34, where piperazine reacts with halogenated alcohols. However, regioselectivity challenges may arise due to competing piperazine nitrogen reactivity . 1-(4-Methylphenoxy)-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol () employs nucleophilic substitution, highlighting the versatility of propanol derivatives in forming diverse pharmacophores .

Physicochemical Properties: The target compound’s tertiary alcohol and methyl-piperazine likely confer moderate logP (1.5–2.5), favoring membrane permeability.

Q & A

Basic: What are the established synthetic routes for 3-(1-Methylpiperazin-2-yl)propan-1-ol, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves alkylation of 1-methylpiperazine with a halogenated propanol derivative. A common approach is reacting 1-methylpiperazine with 3-bromopropan-1-ol under basic conditions (e.g., sodium hydride in acetonitrile) to facilitate nucleophilic substitution. Key intermediates include:

  • 3-Bromopropan-1-ol : Acts as the alkylating agent.
  • 1-Methylpiperazine : The core heterocycle.
    Reaction optimization requires strict pH and temperature control to minimize byproducts like N-alkylation over O-alkylation. Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane) is recommended .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:
Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
  • Temperature Control : Maintaining 60–80°C reduces side reactions.
    A comparative study of reaction parameters might yield:
ConditionYield (%)Purity (%)
NaH, DMF, 70°C6895
K₂CO₃, ACN, 60°C5588
TEA, THF, RT4278

Characterization via ¹H NMR and LC-MS is essential to confirm regioselectivity and detect piperazine ring methylation vs. side-chain alkylation .

Basic: What analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals:
    • Piperazine N-CH₃ (~2.3 ppm, singlet).
    • Propanol chain (-CH₂OH, ~3.6 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 173.2 (calculated for C₈H₁₇N₂O).
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:
Contradictions often arise from:

  • Rotameric equilibria in the piperazine ring (use variable-temperature NMR).
  • Trace solvents (repeat drying under high vacuum).
  • Byproducts : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. For unresolved issues, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof .

Advanced: What strategies enable functionalization of 3-(1-Methylpiperazin-2-yl)propan-1-ol for SAR studies?

Methodological Answer:

  • Oxidation : Convert the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) to study electronic effects.
  • Substitution : Replace the hydroxyl with halogens (e.g., PBr₃ for Br) to enhance lipophilicity.
  • Derivatization : Attach fluorophores via Mitsunobu reactions for cellular uptake studies. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .

Advanced: How to computationally model interactions between 3-(1-Methylpiperazin-2-yl)propan-1-ol and biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with piperazine as a flexible hinge region.
  • MD Simulations : GROMACS with CHARMM36 force field to assess stability in aqueous/membrane environments.
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with activity data from analogous compounds in PubChem .

Basic: What purity standards and analytical methods ensure reproducibility in pharmacological assays?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with purity ≥98%.
  • Elemental Analysis : Confirm C, H, N within ±0.4% of theoretical values.
  • Karl Fischer Titration : Ensure moisture content <0.2% for hygroscopic samples .

Advanced: How to address stereochemical challenges in synthesizing chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA columns to resolve enantiomers.
  • Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen’s catalyst for stereocontrol.
  • Circular Dichroism (CD) : Verify enantiopurity post-synthesis. Compare optical rotation with literature values .

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